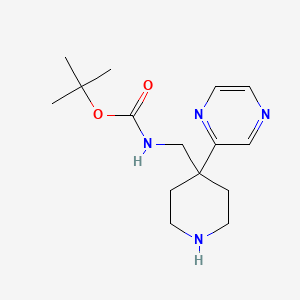
1,3,7-Trifluoro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,3,7-Trifluoro-9h-fluoren-9-one may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of larger quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trifluoro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding fluorenol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various fluorenone and fluorenol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3,7-Trifluoro-9h-fluoren-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 1,3,7-Trifluoro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: The parent compound without fluorine atoms, used in similar applications but with different electronic properties.
1,3-Dichloro-7-nitro-9H-fluoren-9-one: A chlorinated derivative with distinct reactivity and applications.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A brominated and fluorinated derivative used in the synthesis of polyhalogenated dibenzochrysenes.
Uniqueness
1,3,7-Trifluoro-9h-fluoren-9-one is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to other fluorenone derivatives. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .
Properties
CAS No. |
2841-37-4 |
|---|---|
Molecular Formula |
C13H5F3O |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1,3,7-trifluorofluoren-9-one |
InChI |
InChI=1S/C13H5F3O/c14-6-1-2-8-9-4-7(15)5-11(16)12(9)13(17)10(8)3-6/h1-5H |
InChI Key |
KKTJCIMRELIKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C2C=C(C=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


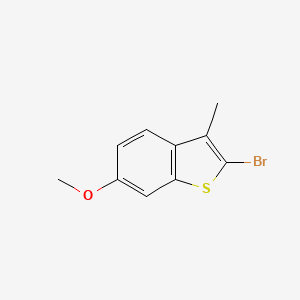
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
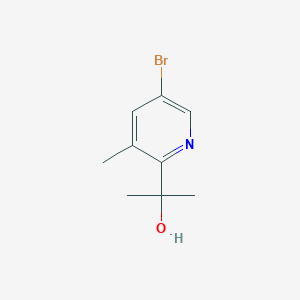

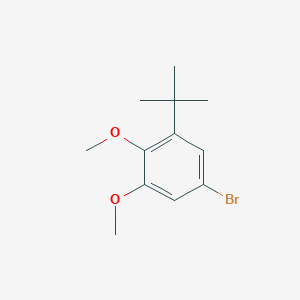

![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
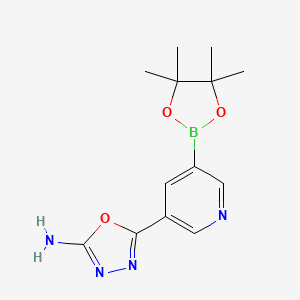
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
